

Introduction: The Significance of ^{13}C -Labeled Compounds

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Compound of Interest

Compound Name: Ethyl bromoacetate-1- ^{13}C

CAS No.: 61203-71-2

Cat. No.: B1339095

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Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify analytes with high precision using mass spectrometry. Ethyl bromoacetate, a versatile C2 building block, is frequently used in organic synthesis, particularly in the formation of C-C bonds through reactions like the Reformatsky reaction.[1] The incorporation of a ^{13}C label at the carbonyl position (C1) transforms this reagent into a powerful probe for various applications.

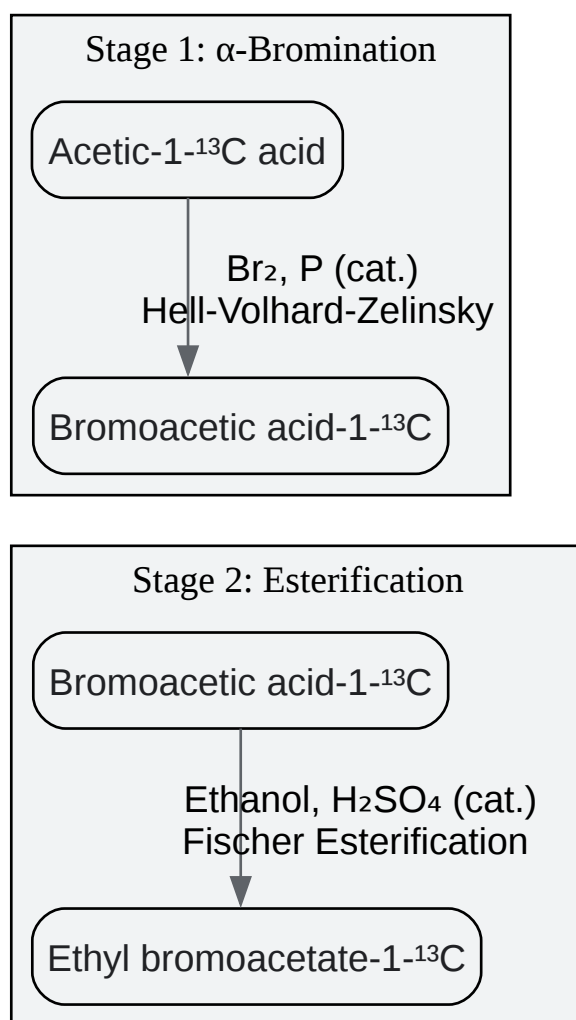
Key Applications:

- **Proteomics:** Used as an alkylating agent to modify cysteine residues in proteins, allowing for quantification and identification via mass spectrometry.[2][3]
- **Metabolic Studies:** Serves as a precursor for introducing a ^{13}C -labeled acetyl group into more complex molecules to study their metabolic pathways.
- **Drug Development:** Employed in the synthesis of isotopically labeled drug candidates and metabolites, which are essential as internal standards in pharmacokinetic and pharmacodynamic studies.

The synthesis of Ethyl bromoacetate-1-¹³C is strategically approached in two primary stages: the α -bromination of a ¹³C-labeled carboxylic acid precursor, followed by its esterification. This guide will detail a reliable pathway starting from the commercially available Acetic-1-¹³C acid.

Synthetic Strategy and Core Mechanisms

The overall synthetic pathway is designed for efficiency and isotopic integrity, proceeding from Acetic-1-¹³C acid to the target molecule.



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Caption: Overall two-stage synthetic workflow.

Stage 1: α -Bromination via Hell-Volhard-Zelinsky Reaction

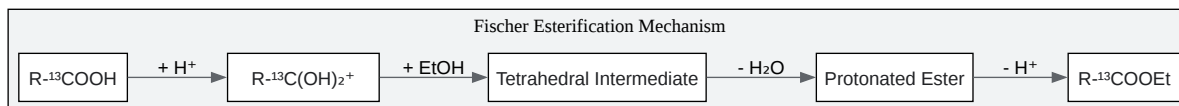
The conversion of Acetic-1-¹³C acid to Bromoacetic acid-1-¹³C is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This method is highly effective for the α -halogenation of carboxylic acids.

- **Causality of Reagent Choice:** The reaction requires bromine (Br₂) and a catalytic amount of phosphorus, typically red phosphorus or phosphorus tribromide (PBr₃).^{[4][5]} Phosphorus is essential because it first reacts with the carboxylic acid to form an acyl bromide. This intermediate is key, as it can readily tautomerize to its enol form, which is the nucleophile that attacks the bromine. Direct bromination of the carboxylic acid itself is not feasible under these conditions.

Stage 2: Fischer-Speier Esterification

The second stage involves the esterification of the newly formed Bromoacetic acid-1-¹³C with ethanol. The Fischer esterification is an acid-catalyzed equilibrium reaction.^[6]

- **Driving the Reaction to Completion:** To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by two critical experimental choices:
 - **Using a Large Excess of Alcohol:** Ethanol is typically used as the reacting solvent, ensuring its high concentration drives the reaction forward according to Le Châtelier's principle.^[6]
 - **Removal of Water:** The water formed as a byproduct is continuously removed from the reaction mixture. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.^[4]
- **Catalyst Rationale:** A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid.^[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.



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Caption: Simplified Fischer esterification mechanism.

Detailed Experimental Protocols

Safety First: Ethyl bromoacetate is a potent lachrymator (tear-gas agent) and is toxic by all routes of exposure.[1][4][8] Bromoacetic acid is highly corrosive and toxic. Bromine is extremely corrosive and toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent and Equipment Data

Reagent	Formula	M.W. (g/mol)	Properties
Acetic-1- ¹³ C acid	CH ₃ ¹³ COOH	61.04	Liquid
Red Phosphorus	P	30.97	Solid
Bromine	Br ₂	159.81	Fuming red liquid
Ethanol (Anhydrous)	C ₂ H ₅ OH	46.07	Liquid
Sulfuric Acid (Conc.)	H ₂ SO ₄	98.08	Liquid, corrosive
Toluene	C ₇ H ₈	92.14	Liquid, flammable
Sodium Bicarbonate	NaHCO ₃	84.01	Solid
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Solid

Protocol 1: Synthesis of Bromoacetic acid-1-¹³C

This protocol is adapted from established procedures for α -bromination.[4][5]

- **Setup:** Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
- **Initial Charge:** To the flask, add Acetic-1- ^{13}C acid (e.g., 10 g, 0.164 mol) and a catalytic amount of red phosphorus (e.g., 0.5 g).
- **Bromine Addition:** Slowly add bromine (e.g., 27.5 g, 8.8 mL, 0.172 mol) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas. Maintain a gentle reflux.
- **Reaction:** After the addition is complete, heat the mixture to a gentle reflux until the deep red color of the bromine disappears, indicating the reaction is complete. This may take several hours.
- **Workup (Hydrolysis):** Cool the reaction mixture in an ice bath. Very cautiously, add a small amount of water dropwise to hydrolyze the intermediate bromoacetyl-1- ^{13}C bromide. This step is highly exothermic and will produce HBr gas.
- **Purification:** The crude Bromoacetic acid-1- ^{13}C can be purified by vacuum distillation. Collect the fraction boiling at approximately 108–110 °C at 30 mmHg.[4] The product is a solid at room temperature (m.p. 47-49 °C).

Protocol 2: Synthesis of Ethyl bromoacetate-1- ^{13}C

This protocol employs a classic Fischer esterification with azeotropic water removal.[4][7]

- **Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Charge Reagents:** Place the purified Bromoacetic acid-1- ^{13}C (from Protocol 1) into the flask. Add a 5-fold molar excess of anhydrous ethanol and an equal volume of toluene (to act as the azeotroping agent).
- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid (approx. 0.5% of the total volume).

- Reaction: Heat the mixture to reflux. The toluene-water-ethanol azeotrope will distill into the Dean-Stark trap. The lower aqueous layer is periodically removed while the upper organic layer (toluene/ethanol) returns to the flask. Continue refluxing until no more water is collected.
- Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:
 - Water (to remove the bulk of ethanol and H₂SO₄).
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of CO₂ evolution).
 - Brine (saturated NaCl solution).
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene solvent by rotary evaporation. The final product, Ethyl bromoacetate-1-¹³C, is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 158-159 °C.[1][9]

Product Characterization and Validation

The identity, purity, and isotopic incorporation of the final product must be rigorously confirmed.

Expected Physicochemical Properties

Property	Expected Value	Source
Molecular Weight	167.99 g/mol	[9]
Boiling Point	159 °C (at 760 mmHg)	[9]
Density	~1.515 g/mL at 25 °C	[9]
Refractive Index (n ²⁰ /D)	~1.451	[9]

Spectroscopic Validation

Analysis	Expected Result
Mass Spectrometry	The molecular ion peak will show a mass shift of +1 compared to the unlabeled compound (M+1). Isotopic purity (e.g., 99 atom % ^{13}C) can be confirmed by the relative intensity of the M+ and M+1 peaks.[9]
^{13}C NMR	A significantly enhanced singlet in the carbonyl region (~167 ppm) corresponding to the ^{13}C -labeled carbon. This is the definitive confirmation of the label's position.
^1H NMR	The spectrum will be consistent with ethyl bromoacetate: a triplet for the $-\text{CH}_3$ group (~1.3 ppm), a quartet for the $-\text{OCH}_2-$ group (~4.2 ppm), and a singlet for the $\text{Br}-\text{CH}_2-$ group (~3.8 ppm). Coupling between the protons of the $-\text{OCH}_2-$ group and the ^{13}C -labeled carbonyl may be observable.

Conclusion

The synthesis of Ethyl bromoacetate-1- ^{13}C via the α -bromination of Acetic-1- ^{13}C acid followed by Fischer esterification is a robust and reliable method. By understanding the underlying mechanisms and the rationale for each procedural step, researchers can confidently produce this valuable labeled compound with high purity and isotopic enrichment. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The final product, validated by spectroscopic analysis, serves as a critical tool for advancing research in drug development, proteomics, and metabolic analysis.

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- To cite this document: BenchChem. [Introduction: The Significance of ¹³C-Labeled Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339095/docs#introduction-the-significance-of-c-labeled-compounds>]

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